molecular formula C15H15NO3S B2959105 Methyl 2-(3,4-dimethylbenzamido)thiophene-3-carboxylate CAS No. 920431-35-2

Methyl 2-(3,4-dimethylbenzamido)thiophene-3-carboxylate

Cat. No.: B2959105
CAS No.: 920431-35-2
M. Wt: 289.35
InChI Key: JFVBGNJAUUGFDD-UHFFFAOYSA-N
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Description

Methyl 2-(3,4-dimethylbenzamido)thiophene-3-carboxylate (CAS: 610275-54-2) is a thiophene-based derivative with a molecular formula of C₁₆H₁₆ClNO₃S and a molecular weight of 337.82 g/mol. Its structure features:

  • A methyl ester group at the thiophene 3-position.
  • A 3,4-dimethylbenzamido group at the 2-position.

This compound is synthesized via acylation reactions, likely involving chloroacetyl chloride and a thiophene precursor. Its structural complexity suggests applications in medicinal chemistry, particularly in anticancer or antimicrobial drug development.

Properties

IUPAC Name

methyl 2-[(3,4-dimethylbenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c1-9-4-5-11(8-10(9)2)13(17)16-14-12(6-7-20-14)15(18)19-3/h4-8H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVBGNJAUUGFDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases. Industry: Its unique chemical properties make it valuable in the development of new materials and coatings.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used, such as in drug development or material science.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 2-((2-Ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)

  • Core Structure : Tetrahydrobenzo[b]thiophene (saturated ring system).
  • Substituents : Ethoxy, 4-hydroxyphenyl, and oxoethyl groups.
  • Synthesis : Petasis reaction with 22% yield, lower than typical acylation reactions for the target compound.

Ethyl 2-Benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

  • Core Structure : Tetrahydrobenzo[b]thiophene.
  • Substituents : Simple benzamido group (vs. 3,4-dimethylbenzamido).
  • Synthesis : Acylation with acetic anhydride and BF₃·Et₂O (73% yield).
  • Key Differences : Lack of methyl and chloro groups reduces steric bulk and lipophilicity.

Methyl 2-Amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate

  • Core Structure : Aromatic thiophene.
  • Substituents: Amino group at 2-position and 3,4-dimethoxyphenyl at 4-position.
  • Key Differences: Amino group enhances nucleophilicity, while methoxy groups increase polarity compared to chloro and methyl substituents.

Key Observations:

  • Lipophilicity: The target compound’s chloro and methyl groups increase logP compared to hydroxyl- or cyano-containing analogs.
  • Bioactivity : Complex substituents (e.g., allyl, benzylidene in ) correlate with anticancer activity, suggesting the target compound’s 3,4-dimethylbenzamido group may enhance target binding.
  • Synthetic Feasibility : Acylation reactions (e.g., ) typically yield >70%, outperforming multicomponent reactions (22% in ).

Biological Activity

Methyl 2-(3,4-dimethylbenzamido)thiophene-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on antibacterial properties, enzyme inhibition, and cytotoxicity.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a methyl ester and a benzamide group. This structural configuration may contribute to its biological activity by influencing its interaction with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of compounds related to this compound. For example, derivatives of thiophene have shown significant inhibitory effects against various bacterial strains.

Case Study: Antibacterial Evaluation

A study evaluated several thiophene derivatives for their antibacterial properties against common pathogens such as E. coli, P. aeruginosa, Salmonella, and S. aureus. The results indicated that some derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 0.54 to 1.11 μM, demonstrating potent antibacterial activity compared to standard antibiotics like ciprofloxacin and gentamicin .

CompoundBacterial StrainMIC (μM)
3bE. coli1.11
3bP. aeruginosa1.00
3bSalmonella0.54
3bS. aureus1.11

Enzyme Inhibition

In addition to its antibacterial properties, this compound may also exhibit enzyme inhibitory activities.

Tyrosinase Inhibition

Tyrosinase is an important enzyme in melanogenesis and has been targeted for skin whitening agents. Some analogs of thiophene derivatives have shown promising tyrosinase inhibition with IC50 values significantly lower than that of standard inhibitors like kojic acid .

AnalogIC50 (μM)
Analog 117.62
Analog 2>20
Analog 31.12

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of new compounds. Studies involving B16F10 murine melanoma cells revealed that certain analogs of this compound did not exhibit significant cytotoxicity at concentrations up to 20 μM over a period of 72 hours .

The mechanism underlying the biological activities of this compound is likely multifaceted:

  • Antibacterial Activity : The thiophene moiety may enhance membrane permeability, allowing the compound to exert its antibacterial effects effectively.
  • Enzyme Inhibition : The structural features may facilitate binding to active sites on target enzymes like tyrosinase, leading to inhibition.

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